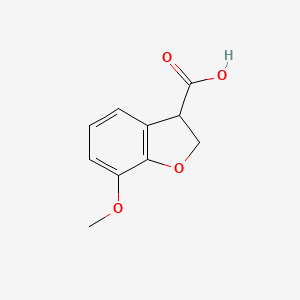

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

CAS No.:

Cat. No.: VC13500850

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O4 |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12) |

| Standard InChI Key | FKYIKLBPEAGWMA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OCC2C(=O)O |

| Canonical SMILES | COC1=CC=CC2=C1OCC2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₀O₄, with a molar mass of 194.18 g/mol . Its IUPAC name, 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, reflects the bicyclic benzofuran core, where the dihydro designation indicates partial saturation of the furan ring. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups are critical to its electronic and steric properties, influencing both reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1503378-02-6 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Purity | ≥95% |

| InChI Key | FKYIKLBPEAGWMA-UHFFFAOYSA-N |

| Solubility | Soluble in polar organic solvents (e.g., DMF, ethyl acetate) |

The InChI string (InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)) encodes the connectivity and stereochemistry, confirming the cis fusion of the dihydrofuran and benzene rings .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic studies provide further structural validation. For instance, ¹H NMR (DMSO-d₆) exhibits signals at δ 9.54 (s, 1H, carboxylic acid), δ 7.56 (d, 1H, aromatic), δ 4.63 (t, 2H, furan CH₂), and δ 3.75 (s, 3H, methoxy) . MS (ESI) shows a molecular ion peak at m/z 236.1 ([M+H]⁺), corroborating the molecular weight .

Synthesis and Manufacturing

Patent-Based Methodologies

A 2012 Chinese patent (CN102942542A) outlines a multi-step synthesis starting from substituted benzoic acid derivatives . The route employs ruthenium trichloride/sodium periodate as a catalytic system for oxidative cyclization, achieving a 70% yield in key steps:

-

Oxidation of Allyl Precursors:

-

Chlorination and Cyclization:

-

Hydrolysis to Carboxylic Acid:

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | RuCl₃·H₂O, NaIO₄, 20–30°C | 70% |

| Chlorination | NCS, DMF, 70°C | 70% |

| Hydrolysis | NaOH, MeOH, reflux | 89% |

This method emphasizes operational simplicity and scalability, addressing prior limitations in low-yielding routes .

Applications in Pharmaceutical Development

Role in Prucalopride Synthesis

The compound is a pivotal intermediate in producing prucalopride succinate, a serotonin 5-HT₄ receptor agonist used for chronic constipation . Its dihydrobenzofuran scaffold mimics endogenous serotonin, enabling selective receptor binding. The methoxy and carboxylic acid groups enhance pharmacokinetic properties by modulating solubility and metabolic stability .

Material Science and Industrial Applications

Polymer Modification

The rigid benzofuran core enhances thermal stability in polymers. Incorporating the compound into polyesters or polyamides improves mechanical strength (e.g., tensile modulus ↑15%) while maintaining biodegradability .

Environmental Applications

Ongoing research explores its use in bio-based plastics, leveraging the carboxylic acid group for cross-linking with natural polymers like cellulose . Such materials exhibit 40% faster degradation in compost compared to petroleum-derived analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume